2,5-Dibromo-4-heptyl-1,3-thiazole
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Overview
Description
2,5-Dibromo-4-heptyl-1,3-thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-heptyl-1,3-thiazole typically involves the bromination of 4-heptyl-1,3-thiazole. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where bromine atoms are introduced at the 2 and 5 positions of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and bromine concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-heptyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include thiazole derivatives with various functional groups replacing the bromine atoms.
Oxidation: Oxidized thiazole derivatives with altered electronic properties.
Scientific Research Applications
2,5-Dibromo-4-heptyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-heptyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-1,3,4-thiadiazole: Another brominated thiazole derivative with similar chemical properties.
2,4-Dibromothiazole: A related compound with bromine atoms at different positions on the thiazole ring.
4-Heptyl-1,3-thiazole: The non-brominated precursor of 2,5-Dibromo-4-heptyl-1,3-thiazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and materials science.
Properties
CAS No. |
551939-33-4 |
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Molecular Formula |
C10H15Br2NS |
Molecular Weight |
341.11 g/mol |
IUPAC Name |
2,5-dibromo-4-heptyl-1,3-thiazole |
InChI |
InChI=1S/C10H15Br2NS/c1-2-3-4-5-6-7-8-9(11)14-10(12)13-8/h2-7H2,1H3 |
InChI Key |
IYABYLIMZHIZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
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